![molecular formula C23H21NO B12882166 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole](/img/structure/B12882166.png)
4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes multiple phenyl groups and a dimethyl substitution, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenyl-substituted ketone and an amine, the reaction proceeds through intermediate steps involving condensation and cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, solvent extraction, and recrystallization are often employed. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the oxazole ring itself.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydro-oxazole compounds.
Scientific Research Applications
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA/RNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-phenyl-2-oxazoline
- 4,4-Dimethyl-2-phenyl-4,5-dihydro-1,3-oxazole
- 4,4-Dimethyl-2-phenyl-5H-1,3-oxazole
Uniqueness
4,4-Dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole stands out due to its multiple phenyl substitutions, which enhance its stability and reactivity. This structural uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical properties.
Properties
Molecular Formula |
C23H21NO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4,4-dimethyl-2-[2-(4-phenylphenyl)phenyl]-5H-1,3-oxazole |
InChI |
InChI=1S/C23H21NO/c1-23(2)16-25-22(24-23)21-11-7-6-10-20(21)19-14-12-18(13-15-19)17-8-4-3-5-9-17/h3-15H,16H2,1-2H3 |
InChI Key |
OTAMECKQPBQAAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2C3=CC=C(C=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


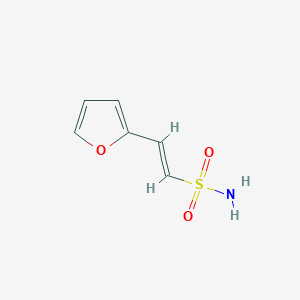
![9-Isopropyl-1,2,3,4,6-pentamethyldibenzo[b,d]furan](/img/structure/B12882108.png)
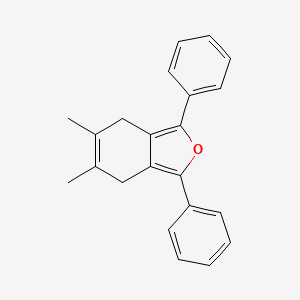
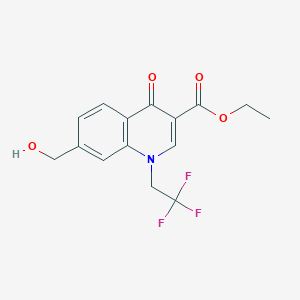
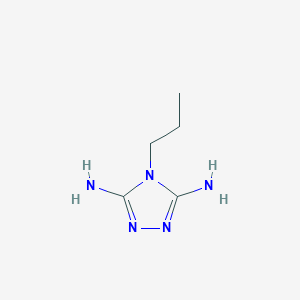
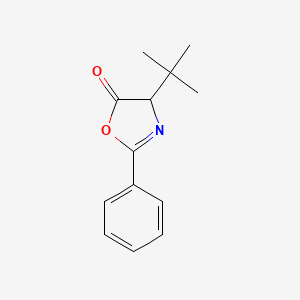
![1-(2-Chlorobenzo[d]oxazol-4-yl)ethanone](/img/structure/B12882148.png)
![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
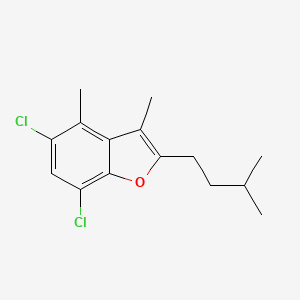
![Benzo[d]isoxazol-3-yl acetate](/img/structure/B12882156.png)

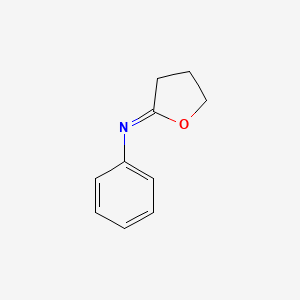
![3-(2-Ethoxyethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12882171.png)
![4-butoxy-N-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B12882172.png)
